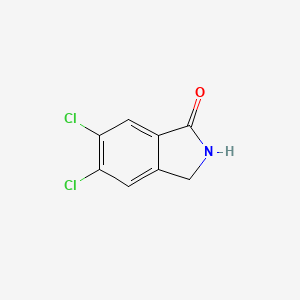

5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFBLJXZQAZZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554129 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110568-67-7 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6 Dichloro 2,3 Dihydro 1h Isoindol 1 One

Strategic Retrosynthetic Analysis of the Isoindolone Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.orgdeanfrancispress.com It involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. wikipedia.org For the 5,6-dichloro-2,3-dihydro-1H-isoindol-1-one core, the primary disconnection points are the bonds forming the γ-lactam ring, specifically the amide C-N bond and the C-C bond at the benzylic position.

A primary retrosynthetic disconnection breaks the amide bond (C-N bond), a common strategy for lactam synthesis. pearson.com This reveals an ortho-substituted benzoic acid derivative, such as a 2-(aminomethyl)-4,5-dichlorobenzoic acid or a 2-carboxy-4,5-dichlorobenzaldehyde derivative. These precursors can be cyclized via intramolecular amidation.

A second approach involves disconnecting the C1-C7a bond, which points towards precursors suitable for cyclization via C-H activation or related coupling reactions. This strategy might start from a 2-methyl-4,5-dichlorobenzamide, where the lactam ring is formed by functionalizing a benzylic C-H bond.

A third powerful strategy involves disconnecting both the C1-N bond and the C3-C3a bond, suggesting a [4+1] cycloaddition-type approach. This could involve a dichlorinated ortho-dihalo- or di-pseudohalobenzene derivative and a suitable C1 or N1 synthon. These disconnections logically lead to precursors based on dichlorinated benzene (B151609) and phthalic acid derivatives, which form the basis of many synthetic routes.

**2.2. Precursor-Based Synthetic Routes and Innovations

The construction of the 5,6-dichloro-isoindolinone core relies on a variety of precursor molecules and innovative cyclization strategies. Modern synthetic chemistry has seen a shift from classical multi-step procedures to more efficient, atom-economical catalytic methods.

The synthesis of isoindolinones often begins with appropriately substituted aromatic precursors. rsc.org For the target compound, 4,5-dichlorophthalic acid or its anhydride (B1165640) is a logical starting point. Phthalic anhydride can be converted to phthalimide (B116566) by heating with aqueous ammonia (B1221849) or ammonium (B1175870) carbonate. wikipedia.org Following this logic, 4,5-dichlorophthalic anhydride can be converted to 5,6-dichlorophthalimide. Subsequent selective reduction of one of the two carbonyl groups is a primary challenge. A classic approach involves the reduction of the corresponding phthalimide derivative. For instance, N-substituted 5,6-dichlorophthalimides can be selectively reduced at one carbonyl group using reducing agents like zinc dust in acidic media or catalytic hydrogenation, though controlling selectivity can be difficult.

Alternatively, routes starting from 2-(carboxymethyl)benzoic acid (homophthalic acid) derivatives have been developed. researchgate.net In a relevant synthetic sequence, a substituted homophthalic acid is converted to its regioisomeric half-esters. The acid functionality is then transformed into an acyl azide (B81097), which undergoes a Curtius rearrangement to form an isocyanate. Intramolecular cyclization of the resulting urethane (B1682113) derivative can then yield the isoindolinone core. researchgate.net Starting with a suitably dichlorinated homophthalic acid would provide a direct route to the target molecule.

More direct methods can involve the reaction of 2-iodobenzylamines with carbon monoxide in a palladium-catalyzed cycloaminocarbonylation to produce isoindolinones in high yields. researchgate.net Applying this to a 4,5-dichloro-2-iodobenzylamine would be a viable modern approach.

Annulation reactions, which build a new ring onto a pre-existing one, are central to isoindolinone synthesis. mdpi.comresearchgate.net The key step is the intramolecular cyclization to form the five-membered lactam ring. pearson.com

A common method involves the cyclization of ortho-substituted benzonitriles. For instance, ortho-(2-substituted ethynyl)benzonitriles can undergo cyclization in the presence of a base like sodium methoxide. researchgate.net Depending on the substituents, this can lead to either isoindolones (via a 5-exo pathway) or isoquinolones (via a 6-endo pathway). researchgate.net A 4,5-dichloro-2-(halomethyl)benzonitrile could serve as a precursor, which upon reaction with an amine and subsequent cyclization would yield the desired N-substituted isoindolinone.

Transition metal catalysis has greatly expanded the scope and efficiency of these cyclization reactions. Palladium-catalyzed intramolecular cyclization of ortho-ethynylbenzamides or ortho-iodo-N-allenylbenzamides provides effective routes to the isoindolone ring system. mdpi.com Similarly, rhodium-catalyzed annulation of benzamides with internal alkynes via C-H/N-H bond cleavage is a powerful tool for constructing N-substituted isoquinolones and can be adapted for isoindolinones. researchgate.net These methods highlight the importance of intramolecular annulation as a convergent strategy for lactam formation.

The aza-Wittig reaction is a powerful transformation that involves the reaction of an iminophosphorane (aza-ylide) with a carbonyl group to form an imine. wikipedia.orgchem-station.com Its intramolecular variant provides an elegant route to N-heterocycles, including isoindolinones.

The general process begins with the reaction of an organic azide with a phosphine, typically triphenylphosphine (B44618), to generate an iminophosphorane via the Staudinger reaction. chem-station.comwikipedia.org If the molecule containing the iminophosphorane also possesses an ester or aldehyde group at a sterically favorable position (ortho in this case), a spontaneous intramolecular aza-Wittig reaction occurs. The reaction proceeds through a four-membered oxazaphosphetane intermediate, which collapses to form a cyclic imine and triphenylphosphine oxide. The resulting cyclic imine can then be hydrolyzed to the corresponding lactam.

For the synthesis of this compound, a suitable precursor would be methyl 2-(azidomethyl)-4,5-dichlorobenzoate. Treatment of this azide with triphenylphosphine would generate the iminophosphorane in situ. This intermediate would then undergo intramolecular cyclization with the methyl ester group to furnish the isoindolinone ring system after hydrolysis. This methodology has been successfully applied to the synthesis of various γ-lactams from 2-azetidinone-tethered iminophosphoranes, demonstrating the robustness of this ring-expansion and cyclization strategy. acs.orgnih.gov

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical tool for synthesizing complex molecules. rsc.org Palladium catalysis, in particular, has been extensively used to construct isoindolinone scaffolds. rsc.orgcapes.gov.br These reactions typically proceed via the oxidative annulation of N-substituted benzamides with coupling partners like alkenes or alkynes. rsc.org

One prominent strategy involves the intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-acylbenzamides. Abe et al. developed a method using a Pd/C catalyst that enables the cyclization of 2-benzyl-N-mesylbenzamides to isoindolinone derivatives without the need for a stoichiometric oxidant. rsc.orgrsc.org The reaction is believed to produce H₂ gas as the only by-product, making it an environmentally appealing process. rsc.orgrsc.org Applying this to a 4,5-dichloro-substituted N-mesylbenzamide would provide a direct route to the target lactam.

Another approach is the Pd-catalyzed ortho-C(sp²)–H activation of N-methoxybenzamides and subsequent intramolecular oxidative amidation with alkenes. capes.gov.br This process involves the cleavage of four bonds and the formation of two new bonds in a single operation, constructing the isoindolinone ring efficiently. capes.gov.br

Below is a table summarizing representative conditions for palladium-catalyzed isoindolinone synthesis.

| Catalyst System | Substrate Type | Oxidant/Additive | Key Feature |

| Pd/C, K₂CO₃ | 2-Benzyl-N-mesylbenzamide | None (Dehydrogenative) | Oxidant-free, H₂ is the byproduct. rsc.orgrsc.org |

| Pd(OAc)₂, Ag₂CO₃ | N-Methoxybenzamide + Alkene | Ag₂CO₃ | Direct ortho C-H activation and annulation. capes.gov.br |

| Pd(OAc)₂, Cu(OAc)₂ | N-Arylpropiolamide | Cu(OAc)₂ | Intramolecular oxidative C-H functionalization. capes.gov.br |

This table presents generalized data from studies on isoindolinone synthesis and may not be specific to the dichloro-derivative.

First-row transition metals like cobalt have gained prominence as cost-effective and sustainable alternatives to precious metals like palladium and rhodium. Cobalt-catalyzed oxidative C-H activation has proven to be a robust method for synthesizing isoindolone derivatives. acs.orgnih.govresearchgate.net

These reactions often employ a directing group, such as an 8-aminoquinoline (B160924) moiety attached to the benzamide (B126) nitrogen, to guide the catalyst to a specific ortho C-H bond. For example, Jeganmohan and colleagues reported a cobalt-catalyzed oxidative cyclization of benzamides with maleimides using an 8-aminoquinoline directing group. acs.orgnih.govresearchgate.net The reaction, catalyzed by Co(OAc)₂·4H₂O with Ag₂CO₃ as the oxidant, efficiently produces isoindolone spirosuccinimides in good to excellent yields. acs.orgnih.govresearchgate.net While this specific reaction creates a spirocyclic system, the underlying C-H activation and annulation principle is directly applicable.

Adapting this methodology for this compound would involve the reaction of a 4,5-dichloro-N-(quinolin-8-yl)benzamide with a suitable coupling partner like an alkene, under cobalt catalysis. The reaction proceeds through a cobaltacycle intermediate formed by the directed C-H activation, followed by insertion of the coupling partner and reductive elimination to furnish the cyclized product. acs.orgresearchgate.net

Below is a table summarizing cobalt-catalyzed methods for isoindolinone synthesis.

| Catalyst System | Directing Group | Coupling Partner | Oxidant/Additive |

| Co(OAc)₂·4H₂O | 8-Aminoquinoline | Maleimides | Ag₂CO₃, PivOH |

| Co(OAc)₂·4H₂O | 8-Aminoquinoline | Acrylates | AgOPiv, PEG-400 |

| Co(II)/Cu(II) | 8-Aminoquinoline | Ketones | Ag₂CO₃, TEMPO |

This table presents generalized data from studies on isoindolinone synthesis and may not be specific to the dichloro-derivative. Data sourced from acs.orgresearchgate.net.

Catalytic Systems in this compound Synthesis

Catalysis is central to the modern synthesis of isoindolinones, offering pathways that are more efficient and selective than classical methods. researchgate.net The construction of the lactam ring of the isoindolinone core is often achieved through catalytic C-H activation, cross-coupling, carbonylation, or cyclization reactions. researchgate.netnih.gov

Transition metals, particularly palladium and cobalt, are widely used to catalyze the synthesis of isoindolinones through various mechanisms, including C-H functionalization and carbonylation. nih.gov These methods provide access to a diverse range of substituted isoindolinones, and the principles are directly applicable to the synthesis of the 5,6-dichloro derivative. researchgate.netnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are highly effective for constructing the isoindolinone skeleton. nih.gov Common strategies include:

Carbonylative Cyclization: Palladium complexes can catalyze the carbonylation of substrates like 2-bromobenzaldehyde (B122850) in the presence of amines to form the isoindolinone ring. researchgate.net The use of CO surrogates, such as phenyl formate, has been explored to avoid handling gaseous carbon monoxide. mdpi.com

C-H Activation/Functionalization: Palladium-catalyzed C-H activation is a powerful tool that allows for the direct coupling of C-H bonds in benzamides with alkenes or alkynes, followed by cyclization to yield isoindolinones. nih.gov For instance, N-substituted benzamides can react with alkenes in the presence of a palladium(II) acetate (B1210297) catalyst and an oxidant to form 3-substituted isoindolinones. nih.gov

Heck-type Reactions: Intramolecular Heck reactions have been used to synthesize fused isoindolinone systems, demonstrating the versatility of palladium catalysis in constructing complex heterocyclic structures. nih.gov

Cobalt (Co) Catalysis: As a more cost-effective alternative to precious metals like palladium and rhodium, cobalt has emerged as a robust catalyst for isoindolinone synthesis. acs.orgbohrium.com Key cobalt-catalyzed reactions include:

C-H Carbonylation: Cobalt(II) salts can effectively catalyze the enantioselective C-H carbonylation of benzamides to produce chiral isoindolinones with high yields (up to 92%) and excellent enantioselectivity (up to 99% ee). bohrium.com This method has been applied to the synthesis of biologically active molecules like (S)-Pazinaclone. bohrium.com

Oxidative Cyclization: Cobalt catalysts, such as Co(OAc)₂·4H₂O, can facilitate the oxidative cyclization of benzamides with alkenes like maleimides. acs.org This reaction proceeds via C-H bond activation to form isoindolone spirosuccinimides in good to excellent yields. acs.org

C-H Alkynylation/Annulation: Cobalt-catalyzed C-H alkynylation of benzamides followed by intramolecular annulation provides a direct route to C3-substituted isoindolinones. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) acetate / Oxidant | C-H Olefination/Cyclization | N-substituted benzamides, Alkenes | Forms 3-alkylidene isoindolinones. Can proceed under air. | nih.gov |

| Pd₂(dba)₃ / Air | Isocyanide Insertion-Cyclization | N-methoxy benzamides, Isocyanides | Synthesizes 3-imino-isoindolinones in good yields. | nih.gov |

| Cobalt(II) salt / Chiral Ligand | Enantioselective C-H Carbonylation | Benzamides | Produces chiral isoindolinones with high yields and enantioselectivity. | bohrium.com |

| Co(OAc)₂·4H₂O / Ag₂CO₃ | Oxidative Cyclization | Benzamides, Maleimides | Efficient synthesis of isoindolone spirosuccinimides. | acs.org |

| Cobalt(tetraphenylporphyrin) | Intramolecular C(sp³)–H Alkylation | 1-Isoindolinones with hydrazone tether | Forms tricyclic isoindolone derivatives with high diastereoselectivity. | nih.gov |

In the quest for greener and metal-free synthetic routes, organocatalysis and Brønsted acid catalysis have been explored for the synthesis of isoindolinones and related heterocycles. rsc.orgrsc.org These methods avoid residual metal contamination in the final products, which is particularly important for pharmaceutical applications.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For isoindolinone synthesis, bifunctional catalysts, such as those based on cinchona alkaloids and thiourea, have proven effective. scilit.com A notable application is the asymmetric synthesis of 3-substituted isoindolinones through a tandem aldol-cyclization-rearrangement reaction of malonates with 2-cyanobenzaldehyde. scilit.com Another approach involves the organocatalytic Mannich reaction of α-amido sulfones, using a Takemoto bifunctional catalyst to produce isoindolinones substituted at the 3-position with high enantioselectivity (up to 89% ee). mdpi.com

Brønsted Acid Catalysis: Brønsted acids can catalyze the formation of isoindolinones by activating substrates towards cyclization. Chiral Brønsted acids, such as chiral phosphoric acids, have been instrumental in developing enantioselective syntheses. rsc.orgresearchgate.net A key example is the asymmetric addition of thiols to N-acyl ketimines, which are generated in situ from 3-hydroxy isoindolinones. rsc.orgresearchgate.net This reaction proceeds smoothly to afford N(acyl),S-acetals with high yields and enantioselectivities. rsc.org This methodology has been successfully applied to the synthesis of a known HIV-1 reverse transcriptase inhibitor. researchgate.net Brønsted acids have also been used for the diastereoselective synthesis of 1,3-disubstituted isoindolines. nih.gov

Growing environmental concerns regarding the toxicity and cost of transition metals have spurred the development of metal-free synthetic protocols for isoindolinones. rsc.org These methods often rely on the strategic use of reagents and reaction conditions to facilitate the desired transformations.

Metal-free approaches can involve:

Tandem Reactions: One-pot tandem reactions can be designed to construct the isoindolinone ring system without a metal catalyst. For example, a stereoselective synthesis of highly functionalized isoindolines was achieved from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine. rsc.org

Use of Hypervalent Iodine Reagents: Hypervalent iodine compounds can act as oxidants to promote cyclization reactions, offering a metal-free alternative to transition metal-based oxidants.

Base- or Acid-Mediated Cyclizations: Simple bases or acids can be sufficient to catalyze the intramolecular cyclization of suitably functionalized precursors. A review of synthetic methods from 2007 to 2021 highlights numerous tandem protocols starting from ortho-substituted aromatic substrates that proceed under metal-free conditions. rsc.org For instance, the ammonium-directed, metal-free oxidation of aminocyclohexenes using mCPBA in the presence of an acid demonstrates a metal-free approach to synthesizing functionalized cyclic amines. rsc.org

Methodological Advancements in Reaction Conditions

Innovations in reaction conditions, such as the elimination of solvents and the use of alternative energy sources like microwaves, have significantly advanced the synthesis of isoindolinones. These techniques often lead to shorter reaction times, higher yields, and more environmentally friendly processes. researchgate.netresearchgate.net

Solvent-free synthesis, or solid-state reaction, is a green chemistry technique that reduces pollution and costs by eliminating the need for solvents. researchgate.netekb.eg These reactions are often performed by heating or grinding a mixture of reactants. ekb.eg A one-pot, three-component protocol for the synthesis of 2,3-disubstituted isoindolin-1-ones has been developed under solvent-free conditions by heating a mixture of 2-formylbenzoic acid, a primary amine, and a nucleophile. researchgate.net In some cases, a solid support like ZrO₂ nanoparticles can be used to catalyze the reaction efficiently. researchgate.net This approach is not only environmentally friendly but also simplifies the workup procedure. researchgate.net Similarly, 3-alkenyl oxindole (B195798) derivatives have been synthesized using Knoevenagel condensation under solvent-free, microwave-assisted conditions on a reusable silica (B1680970) support. ajgreenchem.com

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govnih.govpsu.edu The heating is rapid and uniform as microwaves interact directly with polar molecules in the reaction mixture. nih.gov

MAOS has been successfully applied to the synthesis of isoindolinone derivatives:

Multicomponent Reactions: An efficient and green microwave-assisted method was developed for a one-pot, three-component synthesis of novel isoindolinone derivatives from 2-carboxybenzaldehyde, primary amines, and β-ketocarboxylic acids in water. researchgate.netuobasrah.edu.iq

Synthesis of Substituted Isoindolinones: The synthesis of C3-tetrasubstituted isoindolinones has been achieved via microwave-assisted protocols. nih.gov

Comparison with Conventional Heating: In many cases, MAOS offers significant advantages over conventional heating methods. For example, the synthesis of certain quinoline (B57606) derivatives resulted in yields of 92–97% with microwave heating, compared to 62–65% with conventional methods. nih.gov

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 3-alkenyl oxindoles (Conventional) | CeO₂ catalyst, solvent-free | 10-15 hours | Not specified | ajgreenchem.com |

| Synthesis of 3-alkenyl oxindoles (MAOS) | APTES functionalized silica, solvent-free | 12 minutes | 72-88% | ajgreenchem.com |

| Three-component synthesis of isoindolinones (MAOS) | Water, cetrimonium (B1202521) bromide | Not specified | Good yields | researchgate.netuobasrah.edu.iq |

| Synthesis of quinoline-fused benzodiazepines (Conventional) | Conventional heating | Not specified | 62-65% | nih.gov |

| Synthesis of quinoline-fused benzodiazepines (MAOS) | Microwave irradiation (80 °C) | Not specified | 92-97% | nih.gov |

Aqueous Media and Green Solvent Alternatives in Related Syntheses

The shift away from volatile and often toxic organic solvents is a central tenet of green chemistry. Water, ionic liquids, and bio-renewable solvents are at the forefront of this transition, offering significant environmental benefits. mdpi.comnih.gov Although specific applications of these solvents in the synthesis of this compound are not yet prevalent in the literature, extensive research on the broader isoindolinone class highlights the viability of these approaches.

Water is an ideal solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Transition metal-catalyzed reactions in aqueous media are particularly attractive. For instance, rhodium-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of isoindolinone scaffolds. These methods often tolerate a wide range of functional groups, a crucial feature for the synthesis of substituted derivatives like the target compound.

Ionic liquids (ILs), with their low vapor pressure, high thermal stability, and tunable solvating properties, serve as excellent alternative reaction media. mdpi.comfrontiersin.org They can facilitate reactions that are sluggish in conventional solvents and often allow for easy recycling of the catalyst and solvent system. The synthesis of various heterocycles in ILs demonstrates their potential for clean production. mdpi.com For example, the synthesis of benzothiazoles, another class of nitrogen-containing heterocycles, has been achieved with high efficiency in 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]). mdpi.com

The table below summarizes key findings in the green synthesis of the parent isoindolinone ring, which could be adapted for the synthesis of this compound.

Table 1: Green and Aqueous Synthesis Approaches for Isoindolinone Scaffolds

| Catalyst System | Green Solvent | Starting Materials | Key Findings |

|---|---|---|---|

| Rh(III) Complex | Water | Benzamides, Ketones, Hydrazines | Enables a one-pot reaction for facile access to functionalized isoindolinones under mild conditions. acs.org |

| Fluorous Phosphine (Organocatalyst) | i-PrOH (isopropanol) | 2-Cyanobenzaldehydes, α,β-Unsaturated Ketones/Esters | Provides good to excellent yields at room temperature; catalyst and solvent are recyclable. |

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer unique advantages by using light or electricity, respectively, to drive chemical reactions. These techniques often proceed under mild conditions, provide high selectivity, and avoid the need for harsh chemical reagents, aligning perfectly with the goals of sustainable synthesis.

Photochemical Synthesis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. mdpi.com It allows for the generation of highly reactive intermediates, such as radicals, under gentle conditions. Several photochemical strategies have been developed for constructing the isoindolinone core. One notable approach involves the visible-light-mediated aerobic oxidation of isoindolines to the corresponding isoindolinones without the need for an external photocatalyst. mdpi.com Another strategy employs a palladium catalyst in conjunction with visible light to induce an intramolecular C-H arylation of benzamides, yielding the cyclized isoindolinone product. nih.gov Furthermore, a regioselective visible-light-mediated method using 1,2,3-benzotriazin-4(3H)-ones and alkenes provides access to various 3-substituted isoindolinones. organic-chemistry.org These methods' tolerance for halo-substituents suggests their potential applicability to the synthesis of the 5,6-dichloro derivative.

Electrochemical Synthesis: Electro-organic synthesis uses an electric current to perform oxidations and reductions, offering a high degree of control and minimizing waste. chim.it A key application relevant to isoindolinone synthesis is the electrochemical reduction of cyclic imides. Using a simple undivided cell with carbon electrodes, phthalimides (which are structurally related to the precursor of the target molecule) can be selectively reduced to hydroxylactams and subsequently to lactams (isoindolinones). organic-chemistry.org This method is notable for its operational simplicity and broad functional group tolerance. organic-chemistry.org While not yet applied directly to this compound, this electrochemical approach represents a highly promising and environmentally benign synthetic route.

The following table details relevant photochemical and electrochemical findings for the synthesis of the isoindolinone ring system.

Table 2: Photochemical and Electrochemical Methods for Isoindolinone Synthesis

| Method | Catalyst/Mediator | Key Transformation | Noteworthy Features |

|---|---|---|---|

| Photochemical | None (Substrate as photosensitizer) | Aerobic α-oxygenation of isoindolines | Catalyst-free, uses visible light and oxygen as a green oxidant. mdpi.com |

| Photochemical | Palladium catalyst | Intramolecular C-H arylation of benzamides | Visible-light-induced reaction forming the isoindolinone ring. nih.gov |

| Electrochemical | None (Direct reduction) | Reduction of cyclic imides to lactams | Controllable process using carbon electrodes in an undivided cell. organic-chemistry.org |

The continued exploration of these advanced synthetic methodologies will be instrumental in developing more sustainable and efficient pathways to important pharmaceutical building blocks like this compound.

Mechanistic Investigations and Reaction Pathways of 5,6 Dichloro 2,3 Dihydro 1h Isoindol 1 One Synthesis and Transformations

Elucidation of Ring-Closure Mechanisms

The construction of the isoindolone core is most commonly achieved through intramolecular cyclization, where a pre-functionalized benzene (B151609) derivative undergoes ring closure to form the fused γ-lactam ring. The mechanistic pathways for this critical step are diverse, ranging from transition-metal-catalyzed C-H functionalization to cycloaddition reactions involving reactive intermediates.

A powerful and modern strategy for constructing the isoindolone ring is through intramolecular C-H amidation. This approach offers high atom economy by directly forming a C-N bond from typically unreactive C-H bonds. Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net

One well-studied mechanism involves the use of a directing group, such as an 8-aminoquinoline (B160924) moiety, attached to the amide nitrogen of a benzamide (B126) precursor. researchgate.net The cyclization is proposed to proceed via a palladium-catalyzed activation of a benzylic C(sp³)–H bond. The plausible catalytic cycle begins with the coordination of the bidentate 8-aminoquinoline directing group to a Pd(II) catalyst. This brings the palladium center in close proximity to the benzylic C-H bond, facilitating its activation to form a palladacycle intermediate. From this intermediate, reductive elimination occurs, forming the desired C-N bond of the isoindolone ring and generating Pd(0). The Pd(0) is then re-oxidized to Pd(II) by an oxidant present in the reaction mixture, thus completing the catalytic cycle. researchgate.net An alternative pathway involving a Pd(II)/Pd(IV) cycle has also been proposed. researchgate.net

The key steps in the proposed Pd(II)/Pd(0) catalytic cycle are:

Coordination: The N-(8-quinolinyl)benzamide substrate coordinates to the Pd(II) catalyst.

C-H Activation: Intramolecular activation of a benzylic C-H bond forms a five-membered palladacycle intermediate.

Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the isoindolone product and Pd(0).

Re-oxidation: An oxidant (e.g., iodobenzene) re-oxidizes Pd(0) to Pd(II) to restart the cycle.

This directed approach provides a highly efficient and regioselective route to isoindolones. researchgate.netresearchgate.net

Oxidative cyclizations represent another significant class of reactions for isoindolone synthesis. These methods often involve the formation of the key C-N bond through an oxidative process, which can be catalyzed by various transition metals or even proceed under metal-free conditions.

One mechanism involves a palladium-catalyzed dehydrogenative C–H amidation, which notably does not require a stoichiometric oxidant. In this process, a palladium-on-carbon (Pd/C) catalyst enables the cyclization of a 2-benzyl-N-mesylbenzamide substrate. Mechanistic studies suggest the formation of hydrogen gas (H₂) as the only byproduct, making it an environmentally benign process.

Iron-catalyzed oxidative radical cyclization provides an alternative pathway. For instance, the reaction of an active methine substrate containing both allyl and phenyl groups can be initiated by an oxidant like iron(III) chloride (FeCl₃). This generates a radical that undergoes intramolecular addition to one group, followed by a second radical addition to the other, in a cascade process to form complex benzo[f]isoindole derivatives.

Furthermore, metal-free aerobic oxidations have been developed. These reactions can proceed through a selective hydrogen atom transfer mechanism, where aerial oxygen acts as the terminal oxidant. This avoids the formation of over-oxidation byproducts often seen in other methods.

Highly reactive intermediates, such as carbenoids and azomethine ylides, play a pivotal role in several synthetic strategies toward isoindolones, primarily through cycloaddition reactions.

Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ. wikipedia.org Common generation methods include the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. wikipedia.orgnih.gov Once formed, the azomethine ylide can undergo a [3+2] cycloaddition reaction with a suitable dipolarophile (an alkene or alkyne). nih.gov In the context of isoindolone synthesis, an intramolecular variant is often employed. For example, an azomethine ylide generated from an N-alkenyl aldehyde and an amino acid can undergo intramolecular cycloaddition to construct the pyrrolidine (B122466) ring fused to an aromatic system, yielding the core isoindolone structure. nih.gov These reactions are known for their high degree of stereocontrol, allowing for the synthesis of complex, stereochemically rich molecules. wikipedia.org

Carbenoids , particularly rhodium-stabilized carbenoids generated from diazo compounds, offer another pathway. nih.goveurekaselect.com These electrophilic intermediates can undergo intramolecular C-H insertion reactions. nih.govnih.gov For example, a diazoacetyl group tethered to a benzene ring can be converted into a rhodium carbenoid, which then inserts into a benzylic C-H bond to form the five-membered lactam ring of the isoindolone. Alternatively, carbenoids can participate in rearrangement cascades, such as a combined C-H activation/Cope rearrangement, to build molecular complexity rapidly. nih.gov

Analysis of Rearrangement Mechanisms of Isoindolone Scaffolds

The isoindolone skeleton, once formed, can participate in or be the product of various molecular rearrangements, leading to structurally diverse and complex molecules. These rearrangements are often key steps in the total synthesis of natural products. nih.gov

A notable example is the benzilic acid-type rearrangement . In the synthesis of certain natural products, an isoindolone-related precursor was observed to undergo a ring contraction upon treatment with copper(I) chloride in methanol. nih.gov This type of rearrangement typically involves the conversion of a 1,2-dicarbonyl compound to an α-hydroxy-carboxylic acid derivative and demonstrates how the core structure can be manipulated post-cyclization.

Sigmatropic rearrangements are also significant. A researchgate.netnih.gov-Meisenheimer rearrangement has been utilized as a key step in the formation of an isoindolobenzazocine moiety, where an N-oxide rearranges to form a larger ring system. nih.gov Additionally, tandem rearrangements, such as a mdpi.commdpi.com/ researchgate.netnih.gov-rearrangement cascade , have been employed to construct complex building blocks for isoindolone-containing natural products. nih.gov Catalyst control can also dictate the pathway of rearrangements. For instance, onium ylides derived from indole (B1671886) substrates have been shown to undergo a regioselective nih.govmdpi.com-rearrangement with a rhodium catalyst or a researchgate.netnih.gov-rearrangement with a copper catalyst, highlighting the role of the metal in navigating different mechanistic pathways. nih.gov

Kinetic Studies of Key Synthetic Steps

In a DKR process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. youtube.com This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other (k_fast > k_slow)—with an in situ racemization of the slower-reacting enantiomer. For the DKR to be effective, the rate of racemization must be significantly faster than the rate of the slow-reacting enantiomer's transformation (k_racemization > k_slow). youtube.com

This principle has been applied to the synthesis of chiral building blocks for isoindolone-containing natural products. nih.gov For example, the DKR of tertiary alcohols via isothiourea catalysis involves a ring-opening and ring-closing mechanism for racemization. youtube.com The study of these systems inherently involves an analysis of the relative kinetics of the acylation and racemization steps. Computational studies are often used to probe the transition states and understand the energy barriers that govern these rates and, consequently, the high enantioselectivity observed. youtube.com These studies underscore the importance of reaction kinetics in controlling the outcome of complex synthetic transformations leading to isoindolone precursors.

Influence of Substituents and Reaction Conditions on Reaction Outcomes

The outcome of isoindolone synthesis, including yield and selectivity, is highly sensitive to the nature of substituents on the aromatic ring and the specific reaction conditions employed.

Substituent Effects: The electronic properties of substituents on the benzamide precursor can significantly impact reaction efficiency. In palladium-catalyzed C-H amidation reactions, substrates with electron-withdrawing substituents like fluorine or bromine on the aromatic ring have been shown to produce higher yields compared to their unsubstituted counterparts. researchgate.net The presence of chloro-substituents, as in the precursor to 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one, would be expected to have a similar activating effect due to their electron-withdrawing inductive properties. Conversely, the steric hindrance of substituents can be detrimental. For example, sterically bulky amines have been observed to fail in palladium-catalyzed carbonylative cyclizations, leading to side products instead of the desired isoindolone. nih.gov

Reaction Conditions: The choice of catalyst, solvent, oxidant, and temperature is critical in directing the reaction toward the desired product.

| Parameter | Observation/Effect | Reference(s) |

| Catalyst | The directing group (e.g., 8-aminoquinoline) is essential for Pd-catalyzed C-H amidation; no cyclization occurs without it. | researchgate.net |

| Different metals (e.g., Rh vs. Cu) can lead to completely different rearrangement pathways ( nih.govmdpi.com- vs. researchgate.netnih.gov-rearrangement). | nih.gov | |

| Oxidant | In Pd-catalyzed aminations, the choice of oxidant (e.g., PhI(OAc)₂, Ag₂CO₃, AgOAc) and additive can significantly affect the yield. | researchgate.net |

| Dehydrogenative cyclizations can proceed without any stoichiometric oxidant, using Pd/C as the catalyst. | ||

| Solvent | Solvent choice can influence reaction rates and yields in various cyclization strategies. | researchgate.net |

| Reaction Phase | The diastereomeric distribution of products in cascade reactions can depend substantially on whether the reaction is performed in solution or under solvent-free ball-milling conditions. | |

| Nucleophilicity | The success of reactions involving the addition of amines is dependent on the nucleophilicity of the amine. |

This sensitivity highlights the necessity of careful optimization for any given substrate, including the synthesis of this compound, to achieve the desired outcome efficiently.

Derivatization and Functionalization Strategies for 5,6 Dichloro 2,3 Dihydro 1h Isoindol 1 One

Functionalization at the Nitrogen Atom

The nitrogen atom in the lactam ring of 5,6-dichloro-2,3-dihydro-1H-isoindol-1-one is a key site for introducing a wide range of substituents, which can significantly modulate the molecule's properties.

N-alkylation and N-acylation are fundamental transformations for derivatizing lactams. For isoindolinone systems, N-alkylation can be achieved by reacting the parent compound with various alkylating agents. In a general approach, the nitrogen is first deprotonated with a suitable base to form a more nucleophilic amide anion, which then reacts with an alkyl halide or another electrophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. mdpi.com For instance, the N-alkylation of related 1,3-diazaoxindoles has been successfully carried out using methyl iodide or benzyl (B1604629) bromide in the presence of a base. mdpi.com

Similarly, N-acylation can be accomplished by treating the isoindolinone with an acyl chloride or anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. These reactions introduce an acyl group onto the nitrogen atom, forming an N-acyl-lactam.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Related Lactam Systems

| Starting Material | Reagent | Base | Solvent | Product |

| 2,1-Benzisoxazol-3(1H)-one | Benzyl bromide | K₂CO₃ | DMF | N-benzyl-2,1-benzisoxazol-3(1H)-one nih.gov |

| Phthalimide (B116566) | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | N-(ethoxycarbonylmethyl)phthalimide mdpi.com |

| 1,3-Diazaoxindole | Methyl iodide | NaOH | Not Specified | N-methyl-1,3-diazaoxindole mdpi.com |

It is important to note that the specific conditions and yields for this compound may vary.

In multi-step syntheses, the nitrogen atom of an isoindolinone may be protected and later deprotected. The choice of the protecting group and the deprotection strategy is crucial. For instance, an N-benzyl group, often introduced via N-alkylation with benzyl bromide, can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C). Other protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be introduced and subsequently removed under acidic conditions (e.g., trifluoroacetic acid). The specific deprotection method must be compatible with the other functional groups present in the molecule, including the chloro substituents on the benzene (B151609) ring.

Reactions at the Carbonyl Group (C-1)

The lactam carbonyl group at the C-1 position is another key site for functionalization, primarily through reduction and nucleophilic addition reactions.

The reduction of the lactam carbonyl can lead to the formation of the corresponding isoindoline (B1297411) or an amino alcohol, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl completely to a methylene (B1212753) group, which would yield the corresponding 5,6-dichloro-isoindoline. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, might selectively reduce the carbonyl to a hydroxyl group, though this transformation can be challenging in lactams.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Potential Product |

| Lithium Aluminum Hydride (LiAlH₄) | 5,6-Dichloro-2,3-dihydro-1H-isoindole |

| Sodium Borohydride (NaBH₄) / Lewis Acid | 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-ol |

These are predicted outcomes based on general reactivity patterns.

The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi). youtube.com This reaction would lead to the formation of a hemiaminal intermediate, which upon acidic workup, could potentially ring-open or undergo further transformations. The outcome of such reactions is highly dependent on the stability of the tetrahedral intermediate and the reaction conditions. For example, the addition of a methylmagnesium bromide to the carbonyl would initially form a tertiary alcohol precursor. youtube.com

Reactivity at the Benzylic Position (C-3)

The C-3 position of this compound is a benzylic carbon. Benzylic positions are known to be particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates through resonance. chemistrysteps.com

One common reaction at the benzylic position is free-radical halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen at the C-3 position, creating a valuable handle for subsequent nucleophilic substitution reactions.

Furthermore, the benzylic C-H bonds can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize a benzylic methylene group to a carbonyl group. chemistrysteps.com In the case of this compound, this would lead to the formation of the corresponding 5,6-dichloroisoindoline-1,3-dione (a phthalimide derivative). More selective oxidation methods might also be employed to introduce a hydroxyl group at the C-3 position. nih.gov

The protons at the C-3 position are also acidic due to their benzylic nature and proximity to the electron-withdrawing carbonyl group. Treatment with a strong base could generate a carbanion at this position, which could then be reacted with various electrophiles, such as alkyl halides or aldehydes, to introduce new substituents at the C-3 position.

Modifications and Substitutions on the Dichlorinated Aromatic Ring

The dichlorinated benzene ring is a prime target for modification, offering pathways to introduce a wide variety of substituents through several established reaction classes. The two chlorine atoms serve as versatile handles for cross-coupling reactions, while the available C-H positions can potentially undergo electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing aryl halides with nucleophiles, particularly on electron-deficient aromatic rings. d-nb.info The reaction proceeds via an addition-elimination mechanism, and its facility is enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net In this compound, the fused lactam ring acts as an electron-withdrawing group, activating the two chlorine atoms toward nucleophilic attack.

Although SNAr reactions on this specific substrate are not widely reported, related transformations on other chloroarenes demonstrate feasibility, often requiring a strong base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMSO. nih.govresearchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace one or both chlorine atoms to yield functionalized isoindolinones. The regioselectivity of a mono-substitution reaction would depend on the subtle electronic differences between the C-5 and C-6 positions.

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Potential Product Structure |

|---|---|---|

| Amine | R₂NH | 5-Amino-6-chloro- or 5-chloro-6-amino-isoindolinone |

| Alkoxide | RONa | 5-Alkoxy-6-chloro- or 5-chloro-6-alkoxy-isoindolinone |

Electrophilic aromatic substitution (EAS) involves the replacement of an aromatic proton with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of EAS are governed by the electronic effects of the substituents already present on the ring. The dichlorinated aromatic ring of the title compound has three substituents whose directing effects must be considered: the two chlorine atoms and the fused acyl group of the lactam.

Fused Lactam (Acyl Group): Strongly deactivating and a meta-director.

Chlorine Atoms: Deactivating but ortho, para-directors. docbrown.info

The directing effects on the available positions are as follows:

Position C-4: This position is meta to the deactivating acyl group and ortho to the C-5 chlorine. Both effects direct substitution to this site.

Position C-7: This position is meta to the deactivating acyl group and ortho to the C-6 chlorine. Both effects also direct substitution here.

Given the strong deactivating nature of the ring, achieving selective electrophilic substitution would be challenging and may result in a mixture of products or require forcing conditions.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Influence on C-4 | Influence on C-7 |

|---|---|---|---|---|

| Fused Lactam | Electron-Withdrawing, Deactivating | meta | Favorable | Favorable |

| C-5 Chlorine | Electron-Withdrawing, Deactivating | ortho, para | Favorable (ortho) | Unfavorable |

The two C-Cl bonds on the aromatic ring are ideal handles for transition-metal-catalyzed cross-coupling reactions. acs.org These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings are widely used to functionalize aryl chlorides. nih.govnih.govsemanticscholar.org

These reactions offer a highly versatile route to introduce aryl, vinyl, or alkynyl groups at the C-5 and/or C-6 positions. A significant challenge is achieving selective mono-functionalization, as the electronic environments of the two chlorine atoms are similar. Controlling the reaction stoichiometry, catalyst loading, and reaction conditions may allow for selective mono-arylation, potentially followed by a second, different coupling reaction to create a dissymmetric product.

Table 3: Potential Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-6-chloro-isoindolinone |

| Heck-Mizoroki | Alkene | Pd(0) or Pd(II) catalyst, Base | 5-Vinyl-6-chloro-isoindolinone |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-6-chloro-isoindolinone |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Ligand (e.g., phosphine), Base | 5-Amino-6-chloro-isoindolinone |

Sophisticated Spectroscopic and Structural Characterization Techniques Applied to 5,6 Dichloro 2,3 Dihydro 1h Isoindol 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. nih.gov

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY) for Structure and Conformation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecular structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net For 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one, COSY would reveal a correlation between the chemically distinct protons of the methylene (B1212753) group (at C2) and the proton attached to the nitrogen atom, confirming the dihydroisoindol-1-one core structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.comyoutube.com This is crucial for assigning the carbon signals corresponding to the methylene group and the aromatic CH groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. emerypharma.comyoutube.com This is invaluable for piecing together the molecular skeleton. For instance, correlations from the N-H proton to the carbonyl carbon (C1) and the aromatic quaternary carbons (C3a and C7a) would be expected. Similarly, the aromatic protons would show correlations to neighboring and quaternary carbons, confirming the substitution pattern of the chlorine atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining the conformation and stereochemistry of a molecule.

Table 1: Expected 2D NMR Correlations for this compound

| ¹H Signal | COSY Correlation (with ¹H) | HSQC/HMQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H4 | H7 | C4 | C3, C5, C6, C7a |

| H7 | H4 | C7 | C1, C5, C6, C3a |

| CH₂ (C2) | NH | C2 | C1, C3, C3a |

| NH | CH₂ (C2) | - | C1, C3, C3a |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in their crystalline forms. Unlike solution NMR, which averages out anisotropic interactions, ssNMR can detect the effects of molecular packing and hydrogen bonding. For this compound, ssNMR could be used to study different crystalline polymorphs, which might arise from different arrangements of molecules in the crystal lattice. nih.gov The ¹³C chemical shifts in an ssNMR spectrum are highly sensitive to the local electronic environment, including intermolecular interactions, allowing for the differentiation of non-equivalent molecules within the crystal's unit cell. nih.gov

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium (²H) labeling is a powerful technique used to trace reaction pathways or to simplify complex NMR spectra. In the context of this compound, a deuterium labeling study could involve synthesizing the molecule with deuterium atoms at specific positions. For example, replacing the N-H proton with deuterium would cause its signal to disappear from the ¹H NMR spectrum, which can help in the unequivocal assignment of other signals. These isotopic labeling strategies are instrumental in understanding reaction mechanisms and assigning complex spectra. researchgate.net

Solvent Effects on NMR Spectral Parameters

The chemical shifts of NMR signals can be influenced by the solvent used for the analysis. nih.govunn.edu.ng This is because different solvents interact with the solute molecule in distinct ways through mechanisms like hydrogen bonding, polarity, and anisotropic effects. thieme-connect.de Studying the NMR spectrum of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, and CD₃OD) can provide valuable information. nih.govresearchgate.net For instance, the chemical shift of the N-H proton is expected to be particularly sensitive to the hydrogen-bonding capability of the solvent. researchgate.net

Table 2: Illustrative Solvent Effects on ¹H NMR Chemical Shifts (δ, ppm)

| Proton | CDCl₃ (Low Polarity) | (CD₃)₂CO (Medium Polarity) | DMSO-d₆ (High Polarity) |

| H4 | ~7.80 | ~7.85 | ~7.95 |

| H7 | ~7.65 | ~7.70 | ~7.80 |

| CH₂ | ~4.50 | ~4.55 | ~4.60 |

| NH | ~6.80 | ~7.50 | ~8.20 |

| Note: These are hypothetical values for illustrative purposes, based on general chemical shift trends. carlroth.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₅Cl₂NO), HRMS can confirm the molecular formula by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By analyzing the fragments produced, one can verify the connectivity of the atoms and confirm the structural features, such as the dichlorinated benzene (B151609) ring and the lactam ring.

Table 3: Calculated Exact Masses for HRMS Analysis

| Adduct/Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₆Cl₂NO⁺ | 201.9821 |

| [M+Na]⁺ | C₈H₅Cl₂NNaO⁺ | 223.9641 |

| [M-H]⁻ | C₈H₄Cl₂NO⁻ | 199.9675 |

| Note: Masses are calculated for the most abundant isotopes. |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles. For a related compound, 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, X-ray analysis revealed that the phthalimide (B116566) ring system is nearly planar. nih.gov A similar analysis of this compound would confirm the planarity of the isoindolinone ring system. Crucially, this technique also elucidates intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group and the carbonyl oxygen of an adjacent molecule) and π–π stacking between the aromatic rings, which govern the molecular packing in the crystal lattice. nih.gov

Table 4: Representative Crystallographic Data for a Related Dichloro-isoindoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5993 (2) |

| b (Å) | 19.4088 (5) |

| c (Å) | 9.5086 (3) |

| β (°) | 110.842 (2) |

| Volume (ų) | 1310.68 (7) |

| Z | 4 |

| Data obtained from the analysis of 5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

No publicly available FTIR or Raman spectra for this compound could be found. Analysis of characteristic vibrational frequencies for its functional groups (such as the C=O stretching of the lactam, N-H stretching and bending of the secondary amine, C-Cl stretching, and aromatic C-H and C=C vibrations) and any conformational analysis derived from these techniques are contingent on future experimental studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, no UV-Vis spectroscopic data for this compound has been reported in the surveyed literature. The determination of its maximum absorption wavelengths (λmax) and the characterization of its electronic transitions (e.g., π→π* and n→π*) are not possible without experimental measurement.

Applications of 5,6 Dichloro 2,3 Dihydro 1h Isoindol 1 One As a Building Block in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthon for Complex Chemical Architectures

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a retrosynthetic analysis. 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one serves as a robust synthon, offering multiple pathways for the construction of intricate molecular frameworks. The isoindolinone core is a privileged structure in medicinal chemistry, and its derivatives are often synthesized through various catalytic methods.

The general synthesis of isoindolinone scaffolds can be achieved through several modern synthetic strategies, including transition metal-catalyzed reactions. For instance, methods like the palladium-catalyzed C-H carbonylation of benzylamines provide efficient routes to isoindolinone structures. These reactions often utilize a carbon monoxide surrogate, making the process more accessible. The core structure of this compound, with its electron-withdrawing chlorine substituents, can influence the reactivity of the aromatic ring and the adjacent methylene (B1212753) group, offering unique opportunities for selective functionalization.

The N-H bond of the lactam can be readily substituted, allowing for the introduction of a wide array of functional groups. This N-functionalization is a common strategy to build more complex molecules. Furthermore, the aromatic chlorine atoms can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions, although this is generally challenging. The methylene group adjacent to the carbonyl can also be a site for functionalization, for example, through alpha-halogenation followed by substitution. These reactive handles make this compound a versatile precursor for generating a library of substituted isoindolinone derivatives with diverse chemical properties.

Integration into Polymeric and Supramolecular Systems

The incorporation of rigid, planar heterocyclic structures into polymers can significantly enhance their thermal stability and mechanical properties. The this compound moiety, with its potential for derivatization at the nitrogen atom, can be bifunctionalized to act as a monomer in polymerization reactions. For example, by introducing reactive groups such as hydroxyl, amino, or carboxylic acid functionalities onto an N-substituent, the isoindolinone unit can be integrated into polyesters, polyamides, or polyimides. The presence of the dichlorinated benzene (B151609) ring is expected to impart flame-retardant properties and increase the glass transition temperature of the resulting polymers.

In the domain of supramolecular chemistry, the isoindolinone core can participate in non-covalent interactions such as hydrogen bonding (via the N-H group), π-π stacking (through the aromatic ring), and halogen bonding (via the chlorine atoms). These interactions can be exploited to construct well-defined supramolecular assemblies, including gels, liquid crystals, and molecular cages. The ability to form predictable, directional interactions makes this compound and its derivatives attractive building blocks for crystal engineering and the design of self-assembling materials.

Precursor for Advanced Ligands and Organometallic Complexes

The development of novel ligands is crucial for advancing the field of organometallic chemistry and catalysis. By functionalizing the N-position of this compound with chelating groups, such as pyridyl, phosphino, or carboxylate moieties, a new class of ligands can be synthesized. The steric and electronic properties of these ligands can be fine-tuned by varying the substituent on the isoindolinone nitrogen.

The resulting ligands can be used to coordinate with a variety of transition metals to form organometallic complexes. The presence of the dichloro-substituted aromatic ring can influence the electronic properties of the metal center, potentially leading to novel catalytic activities or photophysical properties. These complexes could find applications in areas such as homogeneous catalysis, sensing, and as components in light-emitting devices.

Application in Dye Chemistry and Optoelectronic Materials

Isoindolinone derivatives are known to be key components in a range of high-performance pigments. The core structure of this compound can serve as a chromophore, and its color properties can be modulated by introducing various electron-donating or electron-withdrawing groups. Condensation reactions at the active methylene position with suitable aromatic aldehydes or other electrophiles can lead to the formation of conjugated systems with intense colors and good stability.

In the field of optoelectronics, materials with tailored electronic properties are in high demand. The electronic characteristics of molecules, such as their HOMO and LUMO energy levels, can be computationally predicted and experimentally verified. The substitution pattern on a core molecule can significantly impact these properties. For instance, theoretical studies on other heterocyclic systems have shown that the introduction of different functional groups can tune the band gap and charge transport properties. By analogy, appropriate functionalization of the this compound scaffold could lead to materials suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the chlorine atoms and the carbonyl group, combined with the potential for extending conjugation, makes this compound a promising platform for the design of novel n-type or ambipolar organic semiconductors.

Green Chemistry Principles and Sustainable Synthesis of 5,6 Dichloro 2,3 Dihydro 1h Isoindol 1 One and Its Derivatives

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy and more waste.

In the context of isoindolinone synthesis, there is a significant drive towards developing routes with higher atom economy. Traditional multi-step syntheses often involve stoichiometric reagents and generate considerable waste. Modern approaches focus on maximizing the incorporation of starting materials into the isoindolinone core. For instance, intramolecular cyclization and tandem reactions are designed to build complexity efficiently with minimal byproduct formation. researchgate.net

A key metric for evaluating waste is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process. For example, a rhodium(II)-catalyzed reaction to produce bioactive isoindolinone derivatives was reported to have a low E-factor of 5.70, indicating a significant reduction in waste generation compared to traditional methods. rsc.org The ideal E-factor is zero, which is rarely achievable but serves as a benchmark for process optimization.

| Reaction Type | General Atom Economy | Relevance to Isoindolinone Synthesis |

|---|---|---|

| Addition Reactions (e.g., Diels-Alder) | 100% | Used for constructing the core ring system with high efficiency. |

| Rearrangement Reactions | 100% | Can be employed to form the isoindolinone skeleton from isomers. |

| Catalytic Cyclization | High | Catalytic cycles minimize the use of stoichiometric reagents, thus reducing waste. organic-chemistry.org |

| Wittig Reaction | Low rsc.org | Generates stoichiometric triphenylphosphine (B44618) oxide waste; less favorable from a green chemistry perspective. |

Use of Safer Solvents and Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction. The principles of green chemistry advocate for the elimination of auxiliary substances like solvents or, where necessary, their replacement with safer alternatives. rsc.org

In the synthesis of isoindolinone derivatives, a variety of solvents have been employed. Traditional syntheses often use chlorinated solvents like dichloromethane or polar aprotic solvents such as dimethylformamide (DMF). nih.govnih.gov However, these are associated with health and environmental hazards. Greener approaches have demonstrated the feasibility of using safer solvents. For instance, ultrasonic-assisted synthesis of isoindolin-1-ones has been successfully carried out in isopropanol, a less hazardous alcohol. nih.gov

The ultimate green solvent is water. The development of synthetic methodologies that proceed in aqueous media is a significant goal. For example, a 1,4-dioxane-mediated hydroxylhydrative aza-cyclization of 2-alkynylbenzamide to form 3-hydroxyisoindolin-1-ones has been achieved in water, representing a substantial environmental improvement. acs.org

| Solvent | Green Chemistry Classification | Example in Isoindolinone Synthesis |

|---|---|---|

| Water | Recommended/Benign | Hydroxylhydrative aza-cyclization acs.org |

| Ethanol / Isopropanol | Recommended | Ultrasonic-assisted synthesis nih.gov |

| Dichloromethane (DCM) | Problematic/Hazardous | One-pot synthesis from 2-benzoylbenzoic acid nih.gov |

| Dimethylformamide (DMF) | Highly Hazardous | Synthesis of N-arylphthalimides nih.gov |

Design for Energy Efficiency in Synthetic Processes

Reducing energy consumption is a critical aspect of green chemistry, with benefits for both environmental impact and process costs. Synthetic processes should be designed to be conducted at ambient temperature and pressure whenever possible.

Several innovative techniques have been applied to the synthesis of isoindolinones to improve energy efficiency. Ultrasonic irradiation is one such method, which provides energy through acoustic cavitation, often leading to faster reaction rates and higher yields at lower temperatures than conventional heating. nih.gov This technology has been successfully used for the facile, multigram-scale synthesis of various isoindolin-1-one motifs. nih.gov

Another energy-efficient approach is photochemistry, which uses visible light as a clean and renewable energy source. A visible light-promoted transformation of 2-vinylbenzimide to 3-hydroxy-isoindolinones has been developed, offering an environmentally friendly synthetic route. researchgate.net Electrochemical synthesis represents another frontier, enabling the reduction of cyclic imides to hydroxylactams at room temperature using electricity as a traceless reagent, thereby avoiding the need for thermal energy input. organic-chemistry.org Furthermore, one-pot syntheses contribute to energy efficiency by reducing the number of unit operations, including heating, cooling, and separation steps, required for a multi-step sequence. nih.gov

Development of Catalytic and Reagent-Free Methodologies

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. The development of catalytic routes for the synthesis of 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one and its derivatives is a major focus of green chemistry research.

A wide array of transition-metal catalysts, including those based on palladium, copper, rhodium, and platinum, have been developed for constructing the isoindolinone scaffold. rsc.orgorganic-chemistry.orgresearchgate.net These methods often proceed via C-H bond activation, which avoids the need for pre-functionalized starting materials and reduces waste. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed C-H carbonylation of benzylamines provides a direct route to isoindolinones, using a convenient CO surrogate to avoid handling toxic carbon monoxide gas. organic-chemistry.org

While transition-metal catalysis is a significant improvement over stoichiometric methods, the metals themselves can be toxic, expensive, and environmentally hazardous. rsc.org This has spurred the development of transition-metal-free synthetic protocols. rsc.org These methodologies are highly attractive for industrial production due to their lower toxicity and cost. rsc.org Metal-free approaches include reactions promoted by simple catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proceeding under mild, catalyst-free conditions, which are advantageous for creating novel isoindolinone derivatives. researchgate.netnih.gov

Minimization of Derivatization and Auxiliary Substance Use

The strategy of direct C-H functionalization is a prime example of minimizing derivatization in isoindolinone synthesis. organic-chemistry.orgresearchgate.net Instead of installing a leaving group (like a halide) on a substrate to facilitate a coupling reaction, C-H activation allows for the direct formation of C-C or C-N bonds. This approach shortens synthetic sequences and improves atom economy. For instance, a copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to isoindolinones without preparing halogenated substitutes. organic-chemistry.org

Auxiliary substances, such as agents for separation and purification, also contribute to the environmental footprint of a synthesis. rsc.org The reliance on chromatographic purification, which consumes large volumes of solvents, is a significant concern. The development of synthetic procedures where the product can be isolated by simple precipitation or crystallization is highly desirable. For example, in a synthesis of N-substituted phthalimides, the crystalline product was obtained by slow evaporation after the reaction, potentially reducing the need for extensive chromatographic purification. nih.gov One-pot reactions also minimize the use of auxiliary substances by reducing the number of workup and purification steps. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted precursors. For example, chlorinated isoindolinones can be prepared by reacting 5,6-dichlorophthalic anhydride with amines under reflux in aprotic solvents (e.g., DMF or THF). Optimization involves varying temperature (80–120°C), catalyst loadings (e.g., p-toluenesulfonic acid), and reaction time (12–24 hrs). Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Key Reaction Parameters :

| Parameter | Range/Option |

|---|---|

| Solvent | DMF, THF, toluene |

| Temperature | 80–120°C |

| Catalyst | p-TsOH, Lewis acids |

| Purification | Column chromatography |

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Use - and -NMR to confirm substituent positions and hydrogen environments. For example, aromatic protons in the isoindole ring appear as doublets in δ 7.2–7.8 ppm .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond lengths (e.g., C–Cl bond distance ~1.74 Å) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 218.0) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. For short-term use (1–2 weeks), –4°C is acceptable. Conduct stability assays via HPLC every 3 months to detect degradation products (e.g., dechlorinated byproducts) .

Q. Storage Guidelines :

| Duration | Temperature | Container Type |

|---|---|---|

| Short-term (1–2 weeks) | –4°C | Amber glass vial |

| Long-term (1–2 years) | –20°C | Sealed under argon |

Q. What physicochemical properties are essential for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) or dichloromethane.

- LogP : Estimated at 2.8 (indicative of moderate hydrophobicity).

- Melting Point : ~210–215°C (determined via DSC).

Use these data to select solvents for reactions or biological assays .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer : Employ kinetic studies and isotopic labeling (e.g., ) to trace intermediates. For nucleophilic substitution at the carbonyl group, use DFT calculations (software: Gaussian 16) to model transition states. Compare experimental values with computational predictions to validate mechanisms .

Q. What computational tools are recommended for predicting its reactivity in novel reactions?

- Methodological Answer : Use COMSOL Multiphysics coupled with machine learning (ML) models to simulate reaction pathways. Train ML algorithms on datasets of isoindolinone derivatives to predict regioselectivity in electrophilic substitutions. Validate predictions with small-scale experiments (e.g., 10 mg reactions monitored by LC-MS) .

Q. How can factorial design optimize multi-step synthesis protocols?

- Methodological Answer : Apply a factorial design to screen variables (e.g., temperature, solvent polarity, catalyst type). For a 3-step synthesis, prioritize factors using Pareto charts. For example, in a chlorination step, temperature (p < 0.01) and catalyst loading (p < 0.05) may dominate yield. Use ANOVA to identify significant interactions and optimize conditions .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Reconcile discrepancies by:

- Dynamic NMR : Detect rotational barriers in solution (e.g., hindered rotation of substituents causing peak splitting).

- SCXRD : Compare crystal packing effects (e.g., hydrogen bonding) with solution-phase conformations.

- Theoretical Calculations : Perform MD simulations (Amber or GROMACS) to model solution behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.